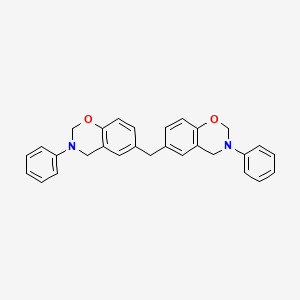
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] is a chemical compound with the molecular formula C31H30N2O2. It is also known by other names such as 6,6’-propane-2,2-diylbis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine). This compound belongs to the class of benzoxazines, which are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .
Vorbereitungsmethoden
The synthesis of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be achieved through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method involves the condensation of these starting materials to form the benzoxazine ring. Alternatively, the compound can be prepared sequentially by first forming an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve additional steps to optimize yield and purity.
Analyse Chemischer Reaktionen
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form oxo-derivatives, which are significant in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymers, such as polybenzoxazines, which are known for their excellent mechanical properties, flame resistance, and chemical stability . In biology and medicine, benzoxazine derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industry, the compound is used in the production of thermoset resins and adhesives, which are essential in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] involves the formation of a benzoxazine ring through the condensation of an amine, a phenol, and formaldehyde . This ring formation is crucial for the compound’s stability and reactivity. The molecular targets and pathways involved in its biological activities are still under investigation, but studies suggest that the compound may interact with cellular proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be compared with other benzoxazine derivatives, such as 3-phenyl-2,4-dihydro-1,3-benzoxazine and 6,6’-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-2H-1,3-benzoxazine] . These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
137836-80-7 |
|---|---|
Molekularformel |
C29H26N2O2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2 |
InChI-Schlüssel |
LVGAZNUUPCRHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6 |
Verwandte CAS-Nummern |
164654-79-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14081885.png)
![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
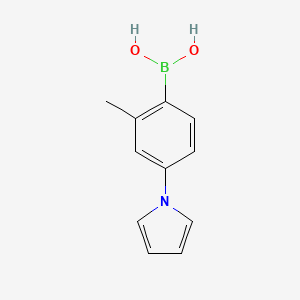
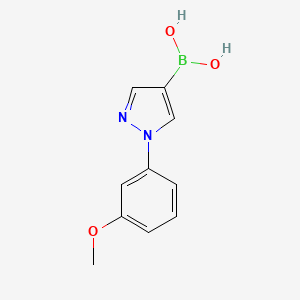


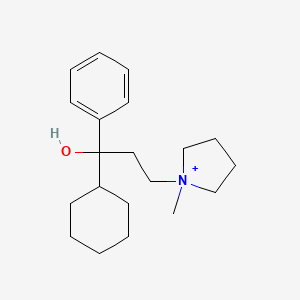
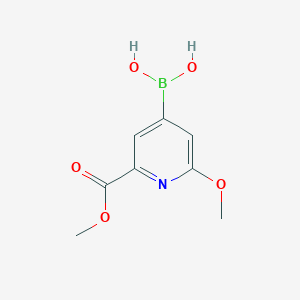
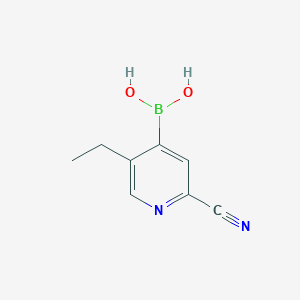
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
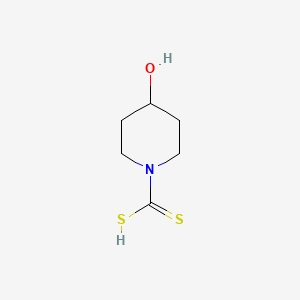
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
